molecular formula C15H16N2O B1642417 6,6-dimethyl-2-phenyl-1,5,6,7-tetrahydro-4H-benzimidazol-4-one CAS No. 77335-96-7

6,6-dimethyl-2-phenyl-1,5,6,7-tetrahydro-4H-benzimidazol-4-one

Cat. No.: B1642417
CAS No.: 77335-96-7
M. Wt: 240.3 g/mol
InChI Key: WCOSXRWCGAWZNR-UHFFFAOYSA-N
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Description

6,6-dimethyl-2-phenyl-1,5,6,7-tetrahydro-4H-benzimidazol-4-one is a heterocyclic compound that belongs to the benzimidazole family This compound is characterized by its unique structure, which includes a benzimidazole core with a tetrahydro-4H-benzimidazol-4-one ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 6,6-dimethyl-2-phenyl-1,5,6,7-tetrahydro-4H-benzimidazol-4-one involves the reaction of benzimidazole with appropriate methylating agents such as iodomethane . This reaction typically occurs under basic conditions, often using a solvent like dimethyl sulfoxide (DMSO) or acetonitrile.

Another approach involves multicomponent reactions, where cyclohexane-1,3-diones, α-halogenoketones, and primary amines are used as starting materials . These reactions can be optimized by adjusting the sequence of reagent addition, choice of solvents, and reaction conditions such as temperature and time.

Industrial Production Methods

Industrial production of this compound may involve large-scale multicomponent reactions under controlled conditions. The use of microwave irradiation has been reported to enhance the efficiency and yield of these reactions . Additionally, the choice of catalysts and solvents plays a crucial role in optimizing the industrial synthesis process.

Chemical Reactions Analysis

Types of Reactions

6,6-dimethyl-2-phenyl-1,5,6,7-tetrahydro-4H-benzimidazol-4-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzimidazole core, where nucleophiles such as amines or thiols replace existing substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding benzimidazole N-oxides, while reduction can produce reduced benzimidazole derivatives. Substitution reactions typically result in the formation of new benzimidazole derivatives with different functional groups.

Scientific Research Applications

6,6-dimethyl-2-phenyl-1,5,6,7-tetrahydro-4H-benzimidazol-4-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 6,6-dimethyl-2-phenyl-1,5,6,7-tetrahydro-4H-benzimidazol-4-one involves its interaction with specific molecular targets. The benzimidazole core can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or receptor signaling pathways . The exact molecular targets and pathways depend on the specific biological context and the functional groups present on the compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6,6-dimethyl-2-phenyl-1,5,6,7-tetrahydro-4H-benzimidazol-4-one is unique due to its specific benzimidazole core structure, which imparts distinct biological activities and chemical reactivity. Compared to similar compounds, it offers a versatile scaffold for drug design and synthesis, making it a valuable compound in medicinal chemistry and pharmaceutical research.

Properties

IUPAC Name

6,6-dimethyl-2-phenyl-5,7-dihydro-1H-benzimidazol-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O/c1-15(2)8-11-13(12(18)9-15)17-14(16-11)10-6-4-3-5-7-10/h3-7H,8-9H2,1-2H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCOSXRWCGAWZNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C(=O)C1)N=C(N2)C3=CC=CC=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001177723
Record name 3,5,6,7-Tetrahydro-6,6-dimethyl-2-phenyl-4H-benzimidazol-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001177723
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77335-96-7
Record name 3,5,6,7-Tetrahydro-6,6-dimethyl-2-phenyl-4H-benzimidazol-4-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=77335-96-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,5,6,7-Tetrahydro-6,6-dimethyl-2-phenyl-4H-benzimidazol-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001177723
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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